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Compound of Interest

3-(Chloromethyl)-4-
Compound Name:
methylbenzenesulfonyl fluoride

CAS No.: 2137559-54-5

Cat. No.: B2437173

Get Quote

Synonyms, Synthesis, and SUFEx Applications in Drug
Discovery
Executive Summary

3-chloromethyl-p-toluenesulfonyl fluoride represents a class of bifunctional electrophiles critical
to modern chemical biology. These compounds combine a "soft" electrophile
(chloromethyl/benzyl chloride) capable of alkylating nucleophiles (cysteine/lysine) with a
"latent” electrophile (sulfonyl fluoride) designed for Sulfur-Fluoride Exchange (SUFEX).

This guide deconstructs the identity of this compound, resolves common nomenclature
conflicts, and provides validated protocols for its application in Activity-Based Protein Profiling
(ABPP) and covalent inhibitor design.

Nomenclature & Synonyms

Precise identification is paramount when sourcing reagents for covalent docking or synthesis.
The table below resolves the ambiguity between the theoretical tri-substituted isomer and the
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common functional analogs.

Table 1: Synonyms and Structural Identification

Common
Structure
Compound Name o CAS Number Synonyms /
Description o
Abbreviations
Target Structure: m-chloromethyl-tosyl
3-chloromethyl-p- _ _ _
Benzene ring with - ) fluoride; 2-
toluenesulfonyl Not Assign.
) SO2F (1), -CH=2CI (3), - chloromethyl-4-
fluoride
CHs (4). fluorosulfonyltoluene
CMSF,; p-
4- Primary Analog: chloromethylbenzenes
(chloromethyl)benzen Benzene ring with - 455-21-0 ulfonyl fluoride; 4-
esulfonyl fluoride SOzF (1), -CH2CI (4). fluorosulfonylbenzyl
chloride
3- Meta Analog: m-
(chloromethyl)benzen Benzene ring with - Rare chloromethylbenzenes
esulfonyl fluoride SO2F (1), -CH2CI (3). ulfonyl fluoride
PMSF (Note: PMSF
usually refers to
Parent Scaffold:
p-Toluenesulfonyl ) ) phenylmethanesulfony
Benzene ring with - 455-16-3

fluoride

SO:F (1), -CHs (4).

[ fluoride, but "Tosyl
fluoride" is the correct

parent here).

Critical Distinction: Researchers often confuse PMSF (Phenylmethanesulfonyl fluoride, a serine

protease inhibitor) with Tosyl Fluoride (p-Toluenesulfonyl fluoride). The compound in question is

a chloromethyl derivative of the Tosyl scaffold, adding alkylating capability to the SuFEXx core.
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Chemical Properties & Mechanism of Action

The value of chloromethyl-p-toluenesulfonyl fluoride derivatives lies in their bifunctional
reactivity. They serve as "linchpins” in fragment-based drug discovery (FBDD).

Reactivity Profile
¢ Chloromethyl Group (-CH2ClI): A reactive alkyl halide.

o Mechanism: SN2 substitution.

o Target: Thiols (Cysteine), Amines (Lysine/N-terminus), or synthetic nucleophiles (Azides
for Click).

o Condition: Mild basic conditions (pH 7.5-8.5).
 Sulfonyl Fluoride Group (-SO2zF): A SUFEx warhead.[1][2]
o Mechanism: Sulfur-Fluoride Exchange.[1][2][3][4][5]

o Target: Tyrosine, Serine, Lysine, Histidine.

o Condition: Requires activation (e.g., protein environment or specific Lewis acid catalysis)
or proximity-induced reactivity. It is stable in aqueous buffer, unlike sulfonyl chlorides.

Stability
o Hydrolysis: The -SO2zF bond is highly stable to hydrolysis at neutral pH, making it superior to

-SO:Cl for biological applications.

o Storage: Store at -20°C under inert atmosphere (Ar/Nz2). The chloromethyl group is sensitive
to moisture over long periods (hydrolysis to alcohol).

Visualizing the Reactivity Workflow

The following diagram illustrates the dual-reactivity pathway, utilizing the chloromethyl group for
ligand attachment and the sulfonyl fluoride for covalent protein capture (SUFEX).
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Reaction Conditions

Step 2: Proximity-driven or DBU cat.

Step 1: pH 8.0, 25°C, 1-4h
Step 1: Alkylation (SN2) Step 2: SUFEX Reaction
3-chloromethyl-p-toluenesulfonyl fluoride -CH2Cl + Nucleophile-Ligand Ligand-Probe Conjugate (-SO2F + Protein-OH/NH2) . Covalent Protein-Ligand Complex
(Bifunctional Probe) (Sulfonyl Fluoride Intact) (SuFEx Bond Formed)
Target Protein ~ p-——-——""""7" e
(Nucleophilic Residue: Tyr/Ser/Lys) ,,f/

Functional Ligand
(Drug Fragment / Fluorophore)

Click to download full resolution via product page

Figure 1: Bifunctional workflow for chloromethyl-sulfonyl fluoride probes. The chloromethyl
group allows attachment of a payload (Step 1), while the sulfonyl fluoride remains latent until
protein engagement (Step 2).

Experimental Protocols

These protocols are designed for the 4-(chloromethyl)benzenesulfonyl fluoride analog (CMSF)
but are applicable to the 3-isomer.

Protocol A: Synthesis of Ligand-Probe Conjugates
(Alkylation)

Objective: Attach a drug pharmacophore or fluorophore to the probe via the chloromethyl
group.

Reagents:

« CMSF (1.0 eq)
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» Nucleophilic Ligand (e.g., Amine or Thiol containing scaffold) (1.1 eq)

o Base: Diisopropylethylamine (DIPEA) or K2CO3

e Solvent: Anhydrous DMF or MeCN

Procedure:

 Dissolution: Dissolve the nucleophilic ligand in anhydrous DMF (0.1 M).

e Activation: Add DIPEA (2.0 eq) and stir for 10 min at Room Temperature (RT).
o Addition: Add CMSF (1.0 eq) dropwise to the solution.

o Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (Target Mass = Ligand + 200.6 Da -
HCI).

« Purification: Dilute with EtOAc, wash with brine (3x), dry over Na2SOa, and concentrate.
Purify via Flash Chromatography (Hexane/EtOACc).

Protocol B: SUFEx Protein Labeling (Covalent Capture)

Objective: Covalently modify a target protein using the sulfonyl fluoride warhead.
Reagents:

e Ligand-Probe Conjugate (from Protocol A)

e Target Protein (1 uM in PBS, pH 7.4)

e Optional: Tyrosine SUFEx enhancer (if not proximity-driven)

Procedure:

e Incubation: Add Conjugate (10-100 uM final) to Protein solution.

o Time Course: Incubate at 37°C for 1-24 hours. Sulfonyl fluorides are slow-acting "sleepers"
and require time or tight binding to react.
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Quenching: Stop reaction by adding 4X SDS-PAGE loading buffer (containing [3-
mercaptoethanol).

Analysis: Analyze via Western Blot (if biotinylated) or Intact Protein Mass Spectrometry.

o Success Metric: Mass shift of +[Probe MW - HF] (Loss of Fluoride, approx -20 Da from
probe mass).

Applications in Drug Development[1][2][4]

Fragment Linking: The chloromethyl group allows the rapid construction of "SuFExable"
libraries. Fragments are alkylated with the probe and then screened against proteins to find
covalent binders.

Protease Inhibition: Similar to PMSF and TLCK, these compounds inhibit serine proteases.
The chloromethyl group can alkylate the active site Histidine, while the sulfonyl fluoride
modifies the Serine, potentially creating a "double-tap” irreversible inhibition mechanism.

Activity-Based Protein Profiling (ABPP): By attaching a click handle (alkyne) to the
chloromethyl group, the sulfonyl fluoride serves as a broad-spectrum probe for
Tyrosine/Lysine reactivity in the proteome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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